4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group, a phenylamino group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the Phenylamino Group: The phenylamino group can be attached through nucleophilic substitution reactions, where an aniline derivative reacts with an appropriate electrophile.
Addition of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions, typically using isopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-{[(Methylsulfonyl)(phenyl)amino]methyl}-N-(propan-2-yl)benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the isopropyl group may enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(2)19-18(21)16-11-9-15(10-12-16)13-20(24(3,22)23)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIHFUAWAAISIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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